molecular formula C7H7N3O2S B062862 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 164406-90-0

2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B062862
CAS RN: 164406-90-0
M. Wt: 197.22 g/mol
InChI Key: OWBCRIYPODGQKN-UHFFFAOYSA-N
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Description

2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been widely studied due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to inhibit the activity of aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol, which is implicated in the development of diabetic complications. 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has also been shown to inhibit the activity of xanthine oxidase by binding to its active site and preventing the conversion of hypoxanthine to xanthine, which is implicated in the development of gout.
Biochemical and Physiological Effects
2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, the modulation of immune function, and the reduction of oxidative stress. 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide also has some limitations, including its limited solubility in water and its potential to form complexes with other compounds, which may affect its activity and specificity.

Future Directions

There are several future directions for the study of 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, including the exploration of its potential applications in drug discovery and development, the investigation of its mechanism of action and structure-activity relationships, and the development of novel synthetic methods for its production. Additionally, the potential use of 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide as a probe for the study of enzyme activity and signaling pathways should be explored. Finally, the development of new formulations and delivery systems for 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide holds great promise for the development of novel drugs and materials with important biological and industrial applications.

Synthesis Methods

The synthesis of 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide can be achieved through several methods, including the reaction of 2-amino-4-methylpyridine with sulfuric acid and sodium nitrite, followed by cyclization with thionyl chloride. Another method involves the reaction of 2-amino-4-methylpyridine with sulfuric acid and sodium nitrite, followed by cyclization with sulfur dioxide and oxygen. Both methods have been reported to yield high purity 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide.

Scientific Research Applications

2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. 2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has also been shown to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the development of diabetic complications and gout, respectively.

properties

CAS RN

164406-90-0

Product Name

2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

2-methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H7N3O2S/c1-10-5-9-6-2-3-8-4-7(6)13(10,11)12/h2-5H,1H3

InChI Key

OWBCRIYPODGQKN-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(S1(=O)=O)C=NC=C2

Canonical SMILES

CN1C=NC2=C(S1(=O)=O)C=NC=C2

synonyms

2H-Pyrido[4,3-e]-1,2,4-thiadiazine,2-methyl-,1,1-dioxide(9CI)

Origin of Product

United States

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